2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone
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Overview
Description
2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone: is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is a pale yellow to yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-5-nitrobenzaldehyde with ammonium acetate and acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-Amino-1-(2-amino-5-fluorophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Nitroso-1-(2-fluoro-5-nitrophenyl)ethanone.
Scientific Research Applications
2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluoro and nitro groups enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2-fluoro-5-nitrophenyl)ethanone: is similar to compounds such as 1-(2-amino-5-fluorophenyl)ethanone and (2-amino-5-nitrophenyl)phenylmethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and nitro groups on the phenyl ring makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C8H7FN2O3 |
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Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-amino-1-(2-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7FN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(12)4-10/h1-3H,4,10H2 |
InChI Key |
QWWMILPVIBXDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CN)F |
Origin of Product |
United States |
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